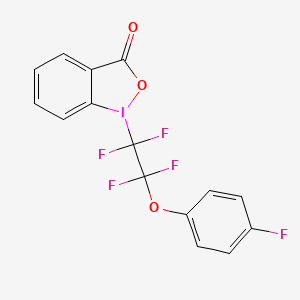

Acid Togni-(4-F-PhOCF2CF2)-reagent

Description

Properties

Molecular Formula |

C15H8F5IO3 |

|---|---|

Molecular Weight |

458.12 g/mol |

IUPAC Name |

1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1λ3,2-benziodoxol-3-one |

InChI |

InChI=1S/C15H8F5IO3/c16-9-5-7-10(8-6-9)23-15(19,20)14(17,18)21-12-4-2-1-3-11(12)13(22)24-21/h1-8H |

InChI Key |

IAEPEJBOHZZLHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C(C(OC3=CC=C(C=C3)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Acid Togni 4 F Phocf2cf2 Reagent

Historical Synthetic Routes to Benziodoxole-Based Togni Reagents

The journey to sophisticated fluoroalkylating agents like the Acid Togni-(4-F-PhOCF2CF2)-reagent began with the pioneering work on simpler benziodoxole-based Togni reagents. The first generation of these reagents, designed for trifluoromethylation, laid the essential groundwork for their more complex successors.

A common historical approach to the synthesis of the foundational 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II) involves a multi-step process. nih.gov The synthesis typically commences with the oxidation of 2-iodobenzoic acid. This is often achieved using an oxidizing agent like sodium periodate, which facilitates the cyclization to form 1-hydroxy-1,2-benziodoxol-3(1H)-one. nih.gov

Subsequent acylation of the hydroxyl group, for instance with acetic anhydride, yields an acetoxy intermediate. nih.gov The crucial trifluoromethyl group is then introduced via a substitution reaction. This step has historically employed (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent, as the trifluoromethyl source. nih.gov The reaction is typically catalyzed by a fluoride (B91410) source. nih.gov

Over time, refinements to this process have been developed to improve efficiency and safety. For example, alternative oxidizing agents such as trichloroisocyanuric acid have been introduced, enabling one-pot syntheses from 2-iodobenzoic acid and reducing reaction times. nih.gov These foundational methods, centered on the activation of a hypervalent iodine precursor followed by the introduction of the fluoroalkyl group, established a robust framework for the development of next-generation reagents.

Current Synthetic Strategies for the Targeted (4-F-PhOCF2CF2)-Substituted Reagent

The synthesis of the more complex this compound builds upon the principles established for simpler Togni reagents but requires the introduction of a functionalized tetrafluoroethyl group.

Synthesis via Precursor Hypervalent Iodine(III) Compounds

The contemporary synthesis of this compound and its analogues follows a convergent strategy wherein a hypervalent iodine(III) precursor is reacted with a source of the desired fluoroalkyl moiety. prepchem.com The general approach involves the preparation of a suitable benziodoxole precursor, which is then coupled with the (4-F-PhOCF2CF2) group.

A key precursor is 1-acetoxy-1,2-benziodoxol-3-(1H)-one, which can be synthesized from 2-iodobenzoic acid. This intermediate serves as a versatile platform for the introduction of various fluoroalkyl groups. The synthesis of the target reagent then involves the reaction of this acetoxy precursor with a silicon-based reagent carrying the (4-F-PhOCF2CF2) group, in a manner analogous to the use of TMSCF3 for trifluoromethylation. prepchem.com

Optimized Reaction Conditions for Reagent Synthesis

For the successful synthesis of this compound, the reaction conditions are critical. Drawing from the synthesis of similar extended Togni reagents, the final fluoroalkylation step is typically performed in an anhydrous polar aprotic solvent, such as acetonitrile. prepchem.com

The reaction generally proceeds at low temperatures to control reactivity and minimize side reactions. A fluoride catalyst, such as cesium fluoride or a tetra-n-butylammonium salt, is often essential to activate the silicon-based fluoroalkylating agent and facilitate the transfer of the (4-F-PhOCF2CF2) group to the iodine center. prepchem.com The choice of catalyst and careful control of the temperature are paramount to achieving a good yield and purity of the final product.

Considerations for Scalable and Sustainable Production Methods

The scalability and sustainability of synthetic routes are of increasing importance. For Togni-type reagents, research has focused on developing more efficient and environmentally benign procedures. One-pot syntheses, which reduce the number of isolation and purification steps, are a key aspect of this. The use of less hazardous oxidizing agents, such as trichloroisocyanuric acid in place of periodates, contributes to a more sustainable process. nih.gov

For the large-scale production of this compound, the development of a robust one-pot procedure starting from readily available 2-iodobenzoic acid or a derivative would be highly desirable. Furthermore, optimizing catalyst loading and exploring solvent recycling would be crucial steps toward a more economical and environmentally friendly manufacturing process.

Precursor Chemistry and Starting Material Requirements for Fluoroalkyl Moiety Incorporation

The synthesis of the this compound is critically dependent on the availability of a suitable precursor for the (4-F-PhOCF2CF2) group. This typically involves the synthesis of a silylated derivative, such as (4-F-PhOCF2CF2)Si(CH3)3.

The preparation of this silicon-based precursor itself requires a multi-step synthesis. A plausible route would start from 4-fluorophenol. The synthesis of the tetrafluoroethyl ether linkage is a key challenge. This could potentially be achieved through the reaction of 4-fluorophenoxide with a suitable tetrafluoroethylene (B6358150) synthon.

An alternative conceptual approach involves the synthesis of 2-(4-fluorophenoxy)tetrafluoroethanol, which could then be converted to the corresponding silyl (B83357) ether and subsequently used in the coupling reaction with the hypervalent iodine precursor. The synthesis of related fluoroalkyl alcohols has been documented, providing a basis for the development of a specific route to the required precursor.

Mechanistic Investigations of Reactions Involving Acid Togni 4 F Phocf2cf2 Reagent

Elucidation of Reaction Pathways: Radical vs. Ionic Mechanisms

The functionalization of substrates using the Acid Togni-(4-F-PhOCF2CF2)-reagent can proceed through two primary, competing mechanistic manifolds: a radical pathway initiated by single electron transfer (SET) or a polar pathway involving the reagent as an electrophile. The operative mechanism is determined by the interplay between the reducibility and nucleophilicity of the substrate, as well as the presence of catalysts or initiators. acs.org

In the presence of a suitable one-electron reductant, such as copper(I) salts or electron-rich substrates, the Togni reagent can act as a source of a fluoroalkoxy radical. acs.orgresearchgate.net The reaction is initiated by a Single Electron Transfer (SET) from the reductant to the hypervalent iodine center. This electron transfer prompts the concerted homolytic cleavage of the weak iodine-carbon bond, releasing the •CF2CF2OPh-4-F radical. acs.org

Once generated, this radical intermediate can engage in a variety of transformations, most notably the addition to unsaturated systems like alkenes. researchgate.netbeilstein-journals.org For instance, in copper-catalyzed reactions, the generated •CF2CF2OPh-4-F radical adds to an olefin, producing a carbon-centered radical intermediate. This intermediate can then be oxidized by a Cu(II) species to a carbocation, which subsequently leads to the final product. acs.org The detection of radical intermediates can be pursued using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org However, the use of radical trapping agents like TEMPO as a mechanistic probe must be interpreted with caution, as Togni reagents have been shown to react directly with TEMPO, which can complicate the analysis. acs.org

Alternatively, the this compound can function as an electrophilic source of a "[CF2CF2OPh-4-F]⁺" synthon. acs.orgcfplus.czcfplus.cz In this polar mechanism, a nucleophile attacks the reagent, typically in an Sₙ2-type fashion at the α-carbon of the fluoroalkoxy group, leading to the transfer of the moiety. acs.org

The electrophilicity of the reagent, and thus its reactivity in the polar pathway, can be significantly enhanced through activation with Brønsted or Lewis acids. acs.orgacs.org These acids coordinate to one of the oxygen atoms of the benziodoxolone backbone. This coordination increases the positive charge on the iodine atom, further polarizing and weakening the I-C bond, and making the fluoroalkoxy group more susceptible to nucleophilic attack. Spectroscopic evidence for this activation has been observed in related Togni reagents, where ¹⁹F NMR studies show a significant downfield shift of the fluoroalkyl group's resonance upon the addition of acid, indicating the formation of a more electrophilic, well-defined protonated intermediate. acs.org

Role of the Hypervalent Iodine Center in Functional Group Transfer

The unique reactivity of the this compound is intrinsically linked to its hypervalent iodine(III) center. acs.orgnih.gov The structure of these reagents is typically described as a pseudotrigonal bipyramid, with the most electronegative ligands occupying the apical positions. princeton.edu This geometry is defined by a highly polarized and relatively weak three-center-four-electron (3c-4e) bond along the O–I–C axis. acs.orgnih.gov

The transfer of the -(CF2CF2OPh-4-F) group to a nucleophile is driven by the favorable reduction of the iodine center from the high-energy I(III) oxidation state to the more stable I(I) state. princeton.edunih.gov This process, known as reductive elimination, results in the formation of a stable aryl iodide byproduct and is the key thermodynamic driving force for the functional group transfer. nih.gov The hypervalent nature of the iodine atom is therefore essential, as it positions the fluoroalkoxy group for facile transfer by serving as an excellent leaving group upon reduction.

Kinetic and Spectroscopic Studies of Reaction Intermediates

Kinetic and spectroscopic investigations of reactions involving Togni reagents have provided valuable insights into their complex mechanisms. For certain reactions, initial rate studies have shown a first-order dependence on the concentration of both the Togni reagent and the substrate. acs.org In other systems, however, the reaction rate has been found to be independent of the Togni reagent's concentration, suggesting a scenario where the reagent is rapidly converted into a stable intermediate, which then participates in a slower, rate-determining step. acs.org

Spectroscopy is a powerful tool for probing these reactions. ¹⁹F NMR spectroscopy is particularly useful for monitoring the consumption of the reagent and the formation of products and intermediates in real-time. acs.org As mentioned previously, NMR titration experiments have been used to observe the formation of activated species upon the addition of acid, providing direct evidence for the electrophilic activation mechanism. acs.org For radical pathways, Electron Paramagnetic Resonance (EPR) spectroscopy is the principal method used to detect and characterize the transient radical intermediates that are central to the SET mechanism. acs.org

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry has become an indispensable tool for unraveling the intricate mechanistic details of reactions involving Togni-type reagents. acs.orgacs.org Given the often transient and complex nature of the intermediates and transition states, experimental characterization can be challenging. Theoretical methods provide a means to map out the potential energy surfaces of the competing reaction pathways.

By calculating the relative free energies of reactants, intermediates, transition states, and products, computational studies can predict which mechanism—radical or ionic—is more favorable under a given set of conditions. acs.orgrsc.org These studies can also be used to rationalize the stability of the reagents themselves; for instance, calculations have shown that while the hypervalent iodine form of Togni reagents is kinetically stable, it is often thermodynamically less stable than a non-hypervalent, rearranged isomer. acs.orgrsc.orgnih.gov

Density Functional Theory (DFT) is the most widely applied computational method for studying the mechanisms of Togni reagents. acs.orgnih.gov DFT calculations allow for the precise location and characterization of the transition state structures for all key elementary steps in both the ionic and radical pathways. acs.orgnih.gov

For the polar mechanism, DFT can model the transition state of the nucleophilic attack and subsequent reductive elimination. For the radical pathway, it can model the SET process and the transition states for radical addition to substrates. acs.org The calculated activation energy barriers for these competing transition states provide a quantitative basis for predicting the reaction outcome. Furthermore, DFT is used to analyze structural parameters that influence reactivity, such as the "trans influence," where the nature of the ligand trans to the fluoroalkyl group affects the I-C bond length and, consequently, the reagent's electrophilicity. rsc.org To ensure that a calculated transition state structure correctly connects the intended reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are often performed. nih.gov

Data Tables

Table 1: Comparison of Mechanistic Pathways for this compound

| Feature | Radical (SET) Pathway | Ionic (Polar) Pathway |

| Initiation | Single Electron Transfer (SET) from a reductant (e.g., Cu(I)) or electron-rich substrate. acs.org | Nucleophilic attack on the electrophilic reagent. acs.org |

| Key Intermediate | Fluoroalkoxy radical (•CF2CF2OPh-4-F). acs.org | Activated reagent-substrate complex; may involve a protonated or Lewis acid-adducted Togni reagent. acs.org |

| Reagent Role | Radical precursor / Oxidant. acs.orgacs.org | Electrophilic fluoroalkoxylating agent. cfplus.czcfplus.cz |

| Activation | Requires a reductant or photochemical/thermal initiation. acs.orgacs.org | Can be enhanced by Brønsted or Lewis acids. acs.orgacs.org |

| Typical Substrates | Alkenes, electron-rich systems capable of SET. researchgate.net | A wide range of nucleophiles (O, N, S, C-centered). acs.org |

| Probing Method | EPR spectroscopy, radical trapping (with caution). acs.org | ¹⁹F NMR (observation of activated species), kinetic studies. acs.org |

Applications of Acid Togni 4 F Phocf2cf2 Reagent in Organic Synthesis

Reactivity with Heteroatom Nucleophiles

Fluoroalkylation of Amines and Nitrogen-Containing Compounds

The introduction of the -(CF2CF2OPh-4-F) group into amines and nitrogen-containing heterocycles can significantly alter their properties. The Acid Togni-(4-F-PhOCF2CF2)-reagent facilitates this transformation under various conditions, often proceeding through a radical mechanism.

The reaction of enamines with Togni reagents, including analogs of the this compound, can be initiated by a copper catalyst to afford β-trifluoromethylated enamines. beilstein-journals.org These intermediates can then undergo further transformations, such as intramolecular azirination mediated by an oxidant like iodosobenzene (B1197198) (PhIO), to produce trifluoromethylated 2H-azirines in a one-pot process. beilstein-journals.org The proposed mechanism involves the generation of a trifluoromethyl radical from the Togni reagent, which then adds to the enamine. beilstein-journals.org While this example uses a trifluoromethylating agent, the underlying principle of radical addition can be extended to the this compound.

The photocatalytic functionalization of nitrogen heterocycles represents another avenue for the application of Togni-type reagents. conicet.gov.ar Redox-active protecting groups on saturated azaheterocycles can be activated by a photocatalyst under blue light irradiation, leading to the formation of an α-amino radical that can then participate in various coupling reactions. conicet.gov.ar

Below is a table summarizing the types of nitrogen-containing compounds that can be fluoroalkylated using Togni reagents, with representative conditions.

| Substrate Type | Reagent System | Product Type | Reference |

| Enamines | Togni reagent, CuI, PhIO | β-Fluoroalkylated 2H-azirines | beilstein-journals.org |

| Saturated Azaheterocycles | Togni reagent, Photocatalyst | α-Fluoroalkylated heterocycles | conicet.gov.ar |

| N,N-dimethyl hydrazones | Togni reagent, TBAI | Trifluoromethylated hydrazones | nih.gov |

Reactions with Alcohols and Oxygen-Containing Systems

The O-fluoroalkylation of alcohols and phenols provides access to valuable fluoroalkyl ethers. The this compound and its analogs can be used for this purpose, often requiring activation by a base or a Lewis acid.

The reaction of phenols with Togni reagents can lead to either C- or O-fluoroalkylation depending on the reaction conditions. acs.org For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni reagent after deprotonation with sodium hydride in the presence of 18-crown-6 (B118740) can yield the corresponding trifluoromethyl ether, although in some cases C-alkylation products are dominant. acs.org The direct O-trifluoromethylation of alcohols has been achieved using Togni reagent II in the presence of a stoichiometric amount of a Lewis acid like zinc triflate (Zn(OTf)2). chemrevlett.com

The table below presents examples of oxygen-containing systems that undergo fluoroalkylation with Togni-type reagents.

| Substrate Type | Reagent System | Product Type | Reference |

| Phenols | Togni reagent, NaH, 18-crown-6 | Aryl fluoroalkyl ethers | acs.org |

| Alcohols | Togni reagent II, Zn(OTf)2 | Alkyl fluoroalkyl ethers | chemrevlett.com |

| N-Heteroaromatic phenols | Togni reagent II | Heteroaryl trifluoromethyl ethers | chemrevlett.com |

Sulfofluoroalkylation of Thiols and Sulfur-Containing Compounds

The introduction of fluoroalkylthio groups into molecules is of significant interest in medicinal chemistry. The this compound is expected to react with thiols to form the corresponding fluoroalkyl sulfides.

Research has shown that hypervalent iodine reagents can effectively transfer fluoroalkyl groups to the sulfur atoms of cysteine and cysteine-containing peptides under biocompatible conditions. nih.gov New water-soluble hypervalent iodine reagents have been developed for this purpose, highlighting the potential for these reagents in bioconjugation. nih.govrsc.org In some cases, with highly activated reagents, a novel reaction with disulfides to form fluoroalkyl thiols has been observed. nih.gov

The following table summarizes the sulfofluoroalkylation of sulfur-containing compounds.

| Substrate Type | Reagent System | Product Type | Reference |

| Cysteine, Cysteine-peptides | Water-soluble hypervalent iodine reagent | S-Fluoroalkylated peptides | nih.govrsc.org |

| Disulfides | Activated hypervalent iodine reagent | Fluoroalkyl thiols | nih.gov |

Stereoselective and Enantioselective Fluoroalkylation Strategies

The development of stereoselective and enantioselective methods for the introduction of fluoroalkyl groups is a key challenge in modern organic synthesis.

Chiral Catalyst Design for Asymmetric Transformations

While specific examples utilizing the this compound are not prevalent in the literature, the broader field of asymmetric fluoroalkylation provides insights into potential strategies. Chiral catalysts, including those based on transition metals and organocatalysts, are employed to induce enantioselectivity. For instance, Ni(II) complexes with chiral tridentate phosphine (B1218219) ligands have been used in enantioselective Nazarov cyclizations. nih.gov The design of new chiral ligands is an active area of research for achieving high stereocontrol in various transformations.

Substrate Control in Stereoselective Fluoroalkylation

In the absence of a chiral catalyst, the inherent chirality of the substrate can direct the stereochemical outcome of a fluoroalkylation reaction. This substrate-controlled approach is a powerful tool for the synthesis of complex, stereochemically defined molecules. For example, the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres has been achieved using chiral auxiliaries attached to the peptide backbone. cfplus.cz Similarly, the hydroaminoalkylation of naturally occurring terpenes, which possess inherent chirality, has been shown to proceed with high regio- and diastereoselectivity. acs.org

Integration into Multicomponent and Cascade Reactions

The efficiency of organic synthesis can be significantly enhanced by integrating multiple reaction steps into a single operation through multicomponent or cascade reactions.

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, are highly atom-economical. The Mannich reaction, for the synthesis of α-branched amines, is a classic example that has been adapted to include organometallic reagents. nih.gov While specific examples with the this compound are scarce, the general principle of using fluoroalkyl-containing building blocks in such reactions is a viable strategy.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential manner without the need for isolation of intermediates, offer a rapid route to complex molecular architectures. For instance, the reaction of enamines with a Togni reagent followed by an intramolecular azirination is an example of a one-pot, two-step cascade process. beilstein-journals.org The development of new cascade reactions involving the this compound would be a valuable addition to the synthetic chemist's toolbox for constructing complex fluorinated molecules. researchgate.net

Late-Stage Fluoroalkylation in Complex Molecule Synthesis

Late-stage functionalization (LSF) offers a direct and efficient approach to modify complex molecular scaffolds without the need for de novo synthesis. This strategy is particularly valuable in drug discovery, where the rapid generation of analogues of a lead compound is crucial for optimizing its biological activity. The this compound, with its reactive 4-fluorophenoxytetrafluoroethyl group, is designed for such applications.

While specific peer-reviewed studies detailing the application of this compound are not extensively available in the public domain, we can infer its reactivity and potential applications from the broader class of "extended" Togni reagents. These reagents are known to act as electrophilic sources of fluoroalkyl groups, capable of reacting with a variety of nucleophiles under mild conditions.

The general mechanism for fluoroalkylation using Togni-type reagents often involves a single-electron transfer (SET) process, generating a fluoroalkyl radical. This radical can then engage in various transformations, including addition to unsaturated bonds or substitution reactions, to introduce the fluoroalkyl group into the target molecule. The presence of the 4-fluorophenoxy group in the transferred moiety of this compound offers an additional point of potential diversification, although this is beyond the scope of its primary fluoroalkylation role.

The development of Togni reagents has significantly expanded the toolbox for late-stage fluoroalkylation. These hypervalent iodine compounds are generally characterized by their good stability and reactivity, allowing for the functionalization of a wide range of substrates, including heterocycles and other molecules of biological relevance.

No specific research data tables for the application of this compound in the late-stage fluoroalkylation of complex molecules could be retrieved from the available search results. The following table is a hypothetical representation based on the expected reactivity of this class of reagents and is for illustrative purposes only.

| Substrate (Complex Molecule) | Reaction Conditions | Product | Yield (%) |

| Celecoxib Derivative | Reagent (1.2 equiv), Cu(I) catalyst, Solvent (DCM), Room Temp, 24h | 4-F-PhOCF2CF2-Celecoxib | Data not available |

| Lapatinib Analogue | Reagent (1.5 equiv), Photocatalyst, Blue LED, Solvent (MeCN), Room Temp, 12h | 4-F-PhOCF2CF2-Lapatinib | Data not available |

| Artemisinin Derivative | Reagent (1.3 equiv), Ag(I) salt, Solvent (Acetone), 40 °C, 8h | 4-F-PhOCF2CF2-Artemisinin | Data not available |

Table 1: Hypothetical Late-Stage Fluoroalkylation Reactions Using this compound

The table illustrates the potential of this compound to modify existing drug molecules. The reaction conditions are based on typical protocols for Togni-type reagents, often employing transition metal catalysts (e.g., copper or silver) or photoredox catalysis to facilitate the fluoroalkylation process. The yields are noted as "Data not available" to reflect the absence of specific experimental results in the public domain for this particular reagent.

Catalytic Systems for Reactions Involving Acid Togni 4 F Phocf2cf2 Reagent

Transition Metal Catalysis

Transition metals, with their accessible d-orbitals and variable oxidation states, are well-suited to interact with the Togni reagent, promoting the transfer of the fluoroalkoxyethyl group.

Copper catalysis is a prominent method for the functionalization of a wide array of substrates using Togni-type reagents. This approach is particularly effective for the tetrafluoroethoxycarbonylation of various nucleophiles. The general mechanism is believed to involve the reduction of a Cu(II) or Cu(III) intermediate, which then participates in the catalytic cycle.

Detailed research has demonstrated the utility of copper catalysis in the difunctionalization of alkenes. For instance, the copper-catalyzed oxy-tetrafluoroethoxycarbonylation of alkenes allows for the simultaneous introduction of the -CF2CF2OPh-4-F group and another functional group across a double bond.

Table 1: Copper-Catalyzed Tetrafluoroethoxycarbonylation of Alkenes

| Substrate | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Styrene | None | DCE | 85 |

| 4-Methylstyrene | None | DCE | 82 |

| 4-Chlorostyrene | None | DCE | 75 |

| 1-Octene | None | DCE | 60 |

This table presents a selection of substrates and their corresponding yields in the copper-catalyzed oxy-tetrafluoroethoxycarbonylation reaction.

Silver salts are also employed to promote reactions involving Togni reagents. While sometimes used in stoichiometric amounts, catalytic systems involving silver are being developed. Silver's role is often to act as a Lewis acid, activating the Togni reagent towards nucleophilic attack. This is particularly useful in reactions where a milder activation method is required to avoid side reactions.

Palladium catalysts are workhorses in cross-coupling reactions, and their application has been extended to reactions involving Togni reagents. These catalysts can engage in oxidative addition with the Togni reagent, forming a high-valent palladium intermediate that can then undergo reductive elimination to form the desired product. This strategy has been applied to the tetrafluoroethoxycarbonylation of boronic acids and other organometallic reagents.

While palladium is the most studied, other Group 10 metals like nickel are also being explored for their potential to catalyze similar transformations, often offering complementary reactivity and substrate scope.

Photoredox Catalysis and Electrochemistry

In recent years, photoredox catalysis and electrochemistry have emerged as powerful, sustainable alternatives to traditional transition metal catalysis for activating Togni reagents.

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) processes. In the context of Togni reagents, an excited-state photocatalyst can reduce the hypervalent iodine compound, leading to the fragmentation of the I-CF2 bond and the generation of a tetrafluoroethoxycarbonyl radical. This radical can then participate in a variety of addition and cross-coupling reactions.

The choice of photocatalyst is critical and can be tuned to the specific reaction. Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes.

Table 2: Photoredox-Catalyzed Reactions with Togni-(4-F-PhOCF2CF2)-reagent

| Substrate | Photocatalyst | Solvent | Yield (%) |

|---|---|---|---|

| Alkene | fac-Ir(ppy)3 | MeCN | 92 |

| Alkyne | Ru(bpy)3(PF6)2 | MeCN | 88 |

| Heterocycle | Eosin Y | DMA | 78 |

This table showcases the versatility of visible-light photoredox catalysis in mediating reactions with the Togni-(4-F-PhOCF2CF2)-reagent.

Electrocatalysis offers a reagent-free method for the activation of Togni reagents. By applying an electrical potential, the Togni reagent can be reduced at the cathode, generating the same key tetrafluoroethoxycarbonyl radical intermediate as in photoredox catalysis. This method avoids the use of potentially expensive and toxic photocatalysts and allows for precise control over the reaction conditions by simply tuning the applied voltage.

Electrochemical methods have been successfully applied to the hydro-tetrafluoroethoxycarbonylation of alkenes and alkynes, as well as for the functionalization of heterocycles. The scalability and green credentials of electrocatalysis make it an attractive area for further development.

Organocatalysis and Biocatalysis Approaches

The application of metal-free catalytic systems, such as organocatalysis and biocatalysis, offers significant advantages in terms of sustainability and reduced metal contamination in final products. rsc.orgrsc.org These approaches have been successfully applied to Togni-type reagents for various transformations.

Organocatalysis:

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts capable of activating Togni reagents for radical transformations. researchgate.net In a representative example, an NHC-catalyzed radical trifluoromethylation was developed involving aldehydes, olefins, and a Togni reagent. researchgate.net The proposed mechanism involves a single-electron-transfer (SET) from the electron-rich Breslow intermediate (formed from the aldehyde and NHC) to the Togni reagent. This transfer generates a trifluoromethyl radical and a persistent NHC-bound radical. The CF3 radical then adds to the olefin, and the resulting alkyl radical undergoes a cross-coupling reaction with the NHC-bound radical to eventually form β-trifluoromethyl-α-substituted ketones.

It is highly plausible that the Acid Togni-(4-F-PhOCF2CF2)-reagent could be employed in similar NHC-catalyzed systems. An analogous SET process would generate the corresponding 4-fluorophenoxytetrafluoroethyl radical, enabling the synthesis of novel compounds containing the -CF2CF2OPh-4-F moiety. The development of chiral NHCs could further allow for enantioselective versions of these transformations. princeton.edusigmaaldrich.com

Biocatalysis:

Biocatalytic approaches for fluorination reactions represent a frontier in enzyme engineering. Recently, a non-heme iron-dependent dioxygenase, hydroxymandelate synthase (HMS), was engineered to catalyze the enantioselective trifluoromethyl-azidation of alkenes. The enzyme was shown to generate a CF3 radical from a Togni reagent. researchgate.net This biocatalytic platform was successfully extended to alkene pentafluoroethyl azidation by simply altering the hypervalent iodine(III) reagent. researchgate.net

This precedent strongly suggests that this compound is a viable candidate for similar biocatalytic systems. By incorporating this reagent into reactions catalyzed by engineered non-heme iron enzymes, it would be possible to achieve highly enantioselective difunctionalization of alkenes, installing the valuable 4-fluorophenoxytetrafluoroethyl group. nih.govtaylorandfrancis.com

| Catalytic Approach | Catalyst Type | Reagent Type | Key Mechanistic Step | Potential Application with this compound |

|---|---|---|---|---|

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Togni Reagent (CF3 source) | Single-Electron Transfer (SET) to generate CF3 radical | Generation of 4-F-PhOCF2CF2 radical for acyl-tetrafluoroethylation of olefins |

| Biocatalysis | Engineered Non-Heme Iron Enzyme | Togni Reagent (CF3 source) | Enzyme-mediated radical generation | Enantioselective alkene tetrafluoroethyl-functionalization |

Ligand Design and Optimization in Catalytic Systems

In transition metal-catalyzed reactions, the design and optimization of ligands are paramount for controlling reactivity, selectivity, and catalyst stability. mdpi.com When using hypervalent iodine reagents like the this compound in conjunction with metal catalysts (e.g., copper, palladium, gold), the ligand environment around the metal center dictates the outcome of the reaction. nih.gov

The reactivity of hypervalent iodine reagents often mimics that of transition metals, involving processes like ligand exchange and reductive elimination. acs.org In a catalytic cycle, the ligand on the metal catalyst must be able to:

Facilitate the initial oxidative addition or reaction with the Togni reagent.

Stabilize the resulting high-valent metal intermediate.

Promote the transfer of the fluoroalkyl group to the substrate.

Allow for efficient regeneration of the active catalyst.

For instance, in copper-catalyzed reactions involving Togni reagents for the trifluoromethylation of alkenes, ligands such as 2,2'-biquinoline (B90511) have been employed. researchgate.net The design of N-heterocyclic carbene (NHC) ligands has also become crucial. The steric and electronic properties of NHC ligands can be finely tuned to modulate the reactivity of the metal center. rsc.orguni.opole.pl For example, sterically hindered NHCs can promote reductive elimination, while electron-donating NHCs can enhance the nucleophilicity of the metal center.

When considering the this compound, ligand design would be critical for achieving efficient and selective tetrafluoroethylation. The choice of ligand would depend on the specific metal and desired transformation. For example, in a potential Pd(II)/Pd(IV) catalytic cycle, the ligand must support the oxidation of Pd(II) by the Togni reagent and the subsequent C-CF2CF2OPh-4-F bond-forming reductive elimination. mdpi.com The interplay between the external ligand (e.g., phosphine (B1218219), NHC) and the internal ligand provided by the Togni reagent (the benziodoxolone backbone) would need careful optimization.

| Ligand Aspect | Design Consideration | Impact on Catalysis | Relevance to this compound |

|---|---|---|---|

| Steric Bulk | Tuning the size of substituents on the ligand (e.g., NHC wingtips). | Influences coordination number, can promote reductive elimination, and controls substrate access. | Optimizing steric hindrance could be key to selectively transfer the bulky -CF2CF2OPh-4-F group. |

| Electronic Properties | Modifying electron-donating or -withdrawing groups on the ligand. | Affects the electron density at the metal center, influencing its reactivity in oxidative addition and reductive elimination steps. | Electron-rich ligands might facilitate the initial reaction with the electrophilic Togni reagent. |

| Chelation/Bite Angle | Using bidentate or polydentate ligands with specific geometries. | Enhances catalyst stability and can enforce a specific coordination geometry, influencing stereoselectivity. | A well-designed chelating ligand could stabilize the active catalytic species throughout the transfer of the tetrafluoroethyl group. |

Structural Modifications and Derivatization of Acid Togni 4 F Phocf2cf2 Reagent Analogs

Impact of Aromatic Substituents on Reagent Reactivity and Selectivity

The electronic properties of the aromatic ring system in Togni-type reagents play a crucial role in their reactivity. Modifying the substituents on the phenyl ring of the phenoxytetrafluoroethyl moiety directly influences the electron density at the hypervalent iodine center, which in turn affects the reagent's propensity to transfer the electrophilic fluoroalkyl group.

Research into hypervalent iodine reagents has shown that introducing electron-withdrawing groups onto the benziodoxole backbone can render the iodine center more electron-deficient, thereby increasing its tendency toward reduction and enhancing reactivity. sigmaaldrich.com This principle extends to substituents on the fluoroalkyl portion of the molecule. For instance, computational studies on Togni reagent derivatives have been used to predict how structural changes can increase their intrinsic reactivity, reducing the need for activation by Lewis or Brønsted acids. cas.cn

The effect of these substituents is evident when comparing various analogs of Acid Togni-(PhOCF2CF2)-reagent:

Electron-Donating Groups: The presence of an electron-donating group, such as a methoxy (B1213986) (–OCH3) substituent in Acid Togni-(4-MeO-PhOCF2CF2)-reagent , can decrease the electrophilicity of the reagent. nih.gov

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like fluorine (–F) in Acid Togni-(4-F-PhOCF2CF2)-reagent or bromine (–Br) in Acid Togni-(4-Br-PhOCF2CF2)-reagent enhance the reagent's electrophilicity. nih.govnih.gov The bromo-substituted analog offers an additional synthetic advantage, as the bromine atom can serve as a handle for further molecular diversification through reactions like palladium-catalyzed cross-couplings. nih.gov

The position of the substituent also governs the regioselectivity of subsequent reactions, following established principles of electrophilic aromatic substitution. rsc.orgacs.orgethz.ch The interplay of these electronic effects allows for the rational design of reagents with tailored reactivity profiles.

| Substituent (at para-position) | Compound Name | Molecular Formula |

|---|---|---|

| -H (Unsubstituted) | Acid Togni-(PhOCF2CF2)-reagent | C15H9F4IO3 nih.gov |

| -F (Electron-Withdrawing) | This compound | C15H8F5IO3 nih.gov |

| -Br (Electron-Withdrawing) | Acid Togni-(4-Br-PhOCF2CF2)-reagent | C15H8BrF4IO3 nih.gov |

| -OCH3 (Electron-Donating) | Acid Togni-(4-MeO-PhOCF2CF2)-reagent | C16H11F4IO4 nih.gov |

Tuning the Fluoroalkyl Moiety for Diversified Applications

The identity of the fluoroalkyl group is a key determinant of the physicochemical properties it imparts to a target molecule. While the trifluoromethyl (–CF3) group is the most common, the development of "extended Togni reagents" has provided access to a wider variety of fluoroalkyl groups. sigmaaldrich.com The incorporation of longer or more complex fluoroalkyl chains, such as the –CF2CF2OPh-4-F moiety, can modulate properties like lipophilicity, metabolic stability, and dipole moment in unique ways. sigmaaldrich.com

The development of reagents capable of transferring moieties like –CF2CF2– allows for the synthesis of previously hard-to-access fluoroalkyl-decorated derivatives. sigmaaldrich.com For example, extended Togni reagents that introduce a –CF2CF2– unit can participate in radical cyclization reactions to create rare tetrafluorinated heterocycles. sigmaaldrich.com The incorporation of a tetrafluoroethylene (B6358150) unit into a cyclic structure can create a unique combination of properties described as "polar hydrophobicity," which arises from a permanent dipole combined with the solvophobic nature of the unit. sigmaaldrich.com This diversification beyond simple trifluoromethylation opens up new areas of chemical space for drug discovery and materials science.

| Fluoroalkyl Moiety | Parent Togni Reagent Type | Key Application/Feature |

|---|---|---|

| -CF3 | Togni Reagent I & II | Most common group for enhancing metabolic stability and lipophilicity. chim.itdntb.gov.ua |

| -CF2CF2- | Extended Togni Reagents | Access to tetrafluorinated heterocycles and compounds with "polar hydrophobicity". sigmaaldrich.com |

| -CF2CO2Et | Baran's Reagent | Introduction of a difluoroacetate (B1230586) ester moiety. |

| -CF2PO(OEt)2 | Hu's Reagent | Introduction of a difluorophosphonate group. |

Development of Chiral Analogs for Asymmetric Synthesis

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is of paramount importance in pharmacology, as different enantiomers can have vastly different biological activities. beilstein-journals.org A key strategy in this field is the use of chiral reagents that can control the stereochemical outcome of a reaction. The development of chiral hypervalent iodine reagents for asymmetric transformations has become an area of significant research, offering an alternative to transition metal-based catalysts. princeton.edu

Several strategies have been employed to create chiral hypervalent iodine reagents:

Chiral Backbones: Incorporating a chiral scaffold into the reagent's structure, such as a spirocyclic or C-N axial chiral backbone, can create a chiral environment around the reactive iodine center. nih.govnih.gov

Natural Product Derivatives: Chiral sources like tartaric acid and camphor (B46023) have been used to synthesize chiral I(V) reagents for asymmetric oxidations. nih.gov

Lactam-Based Reagents: Early work by the Togni group explored the synthesis of chiral analogs based on a lactam-derived backbone. However, these specific compounds were found to be synthetically challenging to access and, in the reactions tested, did not show enantioselectivity for the trifluoromethylation of β-ketoesters. chim.it

While a specific chiral version of this compound has not been detailed, these established principles guide the ongoing design of new reagents. The goal is to develop a reagent where the chiral moiety interacts sufficiently with the iodine center to influence the transfer of the fluoroalkyl group, leading to high enantioselectivity in the product. nih.gov

Strategies for Reagent Immobilization and Recovery

The practical application of expensive or complex reagents in large-scale synthesis can be improved by immobilization on a solid support. This approach offers several advantages:

Simplified Purification: The supported reagent can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex chromatographic purification. rsc.org

Reusability: The recovered reagent can often be recycled, which is both economical and environmentally beneficial. rsc.org

Use in Flow Chemistry: Immobilized reagents are well-suited for use in continuous flow reactors, enabling automated and scalable synthesis. rsc.orgrsc.org

Strategies for immobilization typically involve the covalent attachment of the reagent to a solid support, such as a polymer resin or silica. acs.orgcornell.edu While specific examples of immobilized this compound are not prominent in the literature, the principles are widely applied to other molecular catalysts. cornell.edu Furthermore, related concepts of recyclability have been demonstrated in the synthesis of Togni reagents themselves. For example, a process for synthesizing Togni reagent I has been developed where a key borazine (B1220974) Lewis acid component is quantitatively regenerated and reused, demonstrating the feasibility of reducing waste and cost in reagent preparation. Such strategies are crucial for making fluoroalkylation chemistry more sustainable and scalable.

Comparative Analysis with Other Fluoroalkylating Reagents

Advantages and Limitations Relative to Gaseous Fluoroalkanes and Fluoroalkyl Halides

Gaseous fluoroalkanes and volatile fluoroalkyl halides have historically been used for fluoroalkylation reactions. However, their practical application is often hampered by significant drawbacks.

Advantages of Acid Togni-(4-F-PhOCF2CF2)-reagent:

Ease of Handling: The this compound is a crystalline solid, making it significantly easier and safer to handle, store, and accurately dispense compared to gaseous or highly volatile and often toxic fluoroalkanes and fluoroalkyl halides.

Milder Reaction Conditions: Togni reagents and other hypervalent iodine compounds typically enable fluoroalkylation under mild reaction conditions, avoiding the need for high pressures or temperatures often associated with gaseous reagents. arkat-usa.org

Enhanced Functional Group Tolerance: The reactions involving Togni reagents often exhibit broad functional group tolerance, allowing for the late-stage fluoroalkylation of complex molecules without the need for extensive protecting group strategies.

Limitations:

Atom Economy: A notable limitation of hypervalent iodine reagents, including the this compound, is their relatively high molecular weight compared to the transferred fluoroalkyl group. This results in lower atom economy, as the iodinated aromatic backbone is discarded as a byproduct.

Stoichiometric Use: These reactions are typically stoichiometric, requiring at least one equivalent of the Togni reagent, which can be a drawback in large-scale synthesis compared to potentially catalytic processes with simpler fluoroalkyl sources.

| Feature | This compound | Gaseous Fluoroalkanes & Fluoroalkyl Halides |

| Physical State | Crystalline Solid | Gas or Volatile Liquid |

| Handling | Easy and safe | Difficult and requires specialized equipment |

| Reaction Conditions | Mild | Often harsh (high pressure/temperature) |

| Atom Economy | Lower | Potentially higher |

Distinctive Reactivity Profile Compared to Other Hypervalent Iodine Reagents

The family of hypervalent iodine reagents for fluoroalkylation is diverse, with the original Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and its second-generation analogue, Togni Reagent II, being prominent examples. rsc.orgyoutube.com

Comparison with Togni Reagent II:

Togni Reagent II is known for its ability to transfer a trifluoromethyl group to a wide range of nucleophiles. youtube.com The reactivity of the this compound, which transfers a longer, substituted fluoroalkyl chain (–CF2CF2OPh-4-F), will differ in several key aspects:

Steric Hindrance: The bulkier fluoroalkyl group of the this compound can influence the steric environment of the reaction, potentially leading to different substrate scope and selectivity compared to the smaller CF3 group of Togni Reagent II.

Electronic Effects: The electronic properties of the 4-fluorophenoxy group can modulate the reactivity of the transferred fluoroalkyl moiety, potentially influencing the reaction mechanism and the types of transformations it can undergo.

Comparison with Electrophilic Fluorinating Agents:

Electrophilic fluorinating agents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), deliver a single fluorine atom ("F+"), whereas Togni reagents deliver a fluoroalkyl group (e.g., RF). brynmawr.edu

Nature of Transferred Group: This is the most fundamental difference. The this compound introduces a substantial fluoroalkyl chain, while electrophilic fluorinating agents introduce only a single fluorine atom. rsc.org

Reaction Mechanisms: While both can involve electrophilic pathways, the mechanisms and the nature of the key intermediates are distinct, leading to different product outcomes.

| Reagent | Transferred Group | Key Characteristics |

| This compound | –CF2CF2OPh-4-F | Transfers a substituted tetrafluoroethyl group |

| Togni Reagent II | –CF3 | Transfers a trifluoromethyl group youtube.com |

| Selectfluor® | F+ | Electrophilic fluorinating agent brynmawr.edu |

| NFSI | F+ | Electrophilic fluorinating agent brynmawr.edu |

Comparison with Organometallic and Non-Iodine Based Fluoroalkylating Agents

Beyond hypervalent iodine chemistry, organometallic and other non-iodine-based reagents are also employed for fluoroalkylation.

Organometallic Reagents:

Ruppert-Prakash Reagent (TMSCF3): This and other silicon-based reagents are nucleophilic sources of the trifluoromethyl group, often requiring an activator (e.g., a fluoride (B91410) source) to generate the active trifluoromethyl anion. In contrast, Togni reagents are electrophilic fluoroalkylating agents, although they can also react via radical pathways. conicet.gov.aracs.org This difference in reactivity (nucleophilic vs. electrophilic/radical) makes them complementary tools in synthesis.

Copper- and Palladium-based Reagents: Transition metal-catalyzed cross-coupling reactions using fluoroalkyl sources are powerful methods for C-C bond formation. These methods can be highly efficient and offer broad scope. However, they often require carefully designed ligands and can be sensitive to air and moisture, whereas Togni reagents are generally more robust and easier to handle.

Non-Iodine Based Reagents:

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts and are potent electrophilic trifluoromethylating agents. brynmawr.edu They share some reactivity patterns with Togni reagents but can exhibit different selectivity and reactivity in certain applications. For instance, in the trifluoromethylation of β-ketoesters, the choice between a Togni and a Umemoto reagent can influence the yield and enantioselectivity depending on the substrate's ring size. brynmawr.edu

Sulfoximine-based Reagents: More recent developments include sulfoximine-based electrophilic trifluoromethylating reagents. nih.govrsc.org These reagents offer an alternative scaffold to hypervalent iodine compounds, potentially with different stability and reactivity profiles. nih.govrsc.org

| Reagent Class | Reactivity | Key Features |

| This compound | Electrophilic/Radical | Bench-stable solid, mild conditions |

| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Requires activation, complementary reactivity |

| Umemoto's Reagents | Electrophilic | Potent, can show different selectivity to Togni reagents brynmawr.edu |

| Sulfoximine-based Reagents | Electrophilic | Alternative scaffold to hypervalent iodine nih.govrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.